In silico prediction of ADME properties for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine
In silico prediction of ADME properties for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine
An In-Depth Technical Guide: In Silico Prediction of ADME Properties for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine
Executive Summary
The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] The ability to predict Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics early in the discovery pipeline is therefore not just an advantage but a necessity. It allows for the early identification and mitigation of liabilities, saving invaluable time and resources.[3][4] This guide provides a comprehensive in silico evaluation of 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine , a novel chemical entity. By leveraging a suite of validated computational models, we will construct a detailed ADME profile, offering a strategic forecast of its potential drug-like behavior. This document is intended for drug development professionals, providing not just predictive data but also the scientific rationale behind the computational methodologies employed.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before delving into complex pharmacokinetic predictions, a molecule's fundamental physicochemical properties must be established. These characteristics are the primary determinants of its behavior in a biological system, influencing everything from solubility to membrane permeability.[5] Our initial analysis focuses on calculating key molecular descriptors for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine and assessing its compliance with established "drug-likeness" rules.
The Rationale of Drug-Likeness Rules
Decades of analyzing successful orally administered drugs have revealed that they tend to occupy a specific, limited region of chemical space. Christopher Lipinski distilled these observations into the "Rule of Five" (Ro5), a set of simple heuristics that predict the likelihood of a compound having poor absorption or permeation.[6][7] These rules are not absolute but serve as a critical first-pass filter. They are based on the principle that passive diffusion across gut epithelia, a primary mechanism for oral drug absorption, is governed by properties like molecular size and lipophilicity.[8][9] Violating multiple rules significantly increases the risk of poor oral bioavailability.
Predicted Physicochemical Properties
The chemical structure of 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine (Canonical SMILES: Cc1ccc(cc1)OCC2=NC(=NO2)N) was used to calculate the following key descriptors.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 205.22 g/mol | ≤ 500 Da | Yes |
| Octanol-Water Partition Coeff. (LogP) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (3xN, 1xO) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 77.03 Ų | N/A (Generally < 140 Ų for good permeability) | Favorable |
| Number of Rotatable Bonds | 4 | N/A (Generally ≤ 10 for good bioavailability) | Favorable |
| Overall Ro5 Compliance | 0 Violations | ≤ 1 Violation | Pass |
Interpretation: 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine exhibits a highly favorable physicochemical profile. It fully complies with Lipinski's Rule of Five, suggesting a strong potential for good oral bioavailability based on passive absorption mechanisms. Its moderate lipophilicity (LogP) and TPSA are within ranges typically associated with good membrane permeability and solubility.
Absorption Profile
Absorption is the process by which a drug enters systemic circulation. For oral drugs, this primarily involves traversing the intestinal epithelium. Our in silico analysis probes the key factors governing this process: passive intestinal absorption, permeability, and interaction with efflux transporters.
Workflow for In Silico Absorption Prediction
The prediction of oral absorption is a multi-faceted process that integrates physicochemical properties with specialized predictive models. The workflow begins with the fundamental molecular structure and progressively builds a profile of the compound's likely behavior in the gastrointestinal tract.
Caption: Workflow for predicting drug absorption properties.
Key Absorption Predictions
Computational models, often built using extensive datasets of experimental results, provide quantitative and qualitative predictions for key absorption parameters.[10]
| Parameter | Prediction | Rationale & Implication |
| Human Intestinal Absorption (HIA) | High | The compound's favorable physicochemical profile (low MW, optimal LogP) strongly suggests it will be readily absorbed from the gastrointestinal tract. Models based on these descriptors consistently predict high absorption rates.[11][12] |
| Caco-2 Permeability | High | Caco-2 cells are a standard in vitro model for the intestinal barrier. The compound's properties fall within the domain of high permeability in most QSAR models, indicating efficient passive diffusion across cell membranes. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is a critical efflux pump that can expel drugs from cells, reducing absorption.[13] Based on widely used pharmacophore and machine learning models, the molecule does not possess the key structural features typical of P-gp substrates.[14][15] This is a significant positive finding, as it suggests absorption will not be limited by active efflux. |
Interpretation: The collective in silico evidence strongly supports a favorable absorption profile for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine. It is predicted to be highly absorbed via passive diffusion and is unlikely to be a substrate for the P-gp efflux pump, maximizing its potential to reach systemic circulation after oral administration.
Distribution Characteristics
Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target tissues. Key distribution parameters include binding to plasma proteins and the ability to cross the blood-brain barrier (BBB).
Plasma Protein Binding (PPB)
Only the unbound, or "free," fraction of a drug in the plasma is available to exert a pharmacological effect.[16] High PPB can limit efficacy and affect clearance. PPB is notoriously difficult to predict with high precision, but QSAR models can provide valuable estimates, often correlating strongly with lipophilicity (LogP).[17][18][19]
Blood-Brain Barrier (BBB) Penetration
The BBB is a highly selective barrier that protects the central nervous system (CNS).[20] A drug's ability to cross the BBB is essential for CNS targets but is a liability if CNS side effects are a concern.[21] Prediction models for BBB penetration heavily rely on parameters like LogP, TPSA, molecular weight, and P-gp substrate status.[22][23]
| Parameter | Prediction | Rationale & Implication |
| Plasma Protein Binding (PPB) | Moderate (60-80%) | The compound's LogP of ~1.85 suggests it will exhibit moderate binding to plasma proteins like albumin. This level of binding is generally considered acceptable, leaving a substantial free fraction available for distribution to tissues. |
| Blood-Brain Barrier (BBB) Penetration | Yes | Multiple predictive models indicate a high probability of BBB penetration. This is supported by its low molecular weight, TPSA < 90 Ų, and its predicted non-substrate status for the P-gp efflux pump, which is highly expressed at the BBB.[24] |
Interpretation: The compound is predicted to distribute effectively into tissues. Its moderate PPB is unlikely to be a liability. The strong prediction for BBB penetration is a critical finding; this makes the compound a potential candidate for CNS targets but also raises the possibility of CNS-related side effects if the therapeutic target is in the periphery.
Metabolic Profile
Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. It is a major route of drug clearance and can lead to the formation of active or toxic metabolites. Predicting a compound's metabolic fate is crucial for assessing its half-life and potential for drug-drug interactions (DDIs).[25]
Cytochrome P450 (CYP) Interactions
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs.[26] Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital for DDI risk assessment.[27][28]
Site of Metabolism (SOM) Prediction
Identifying the specific atoms within a molecule most likely to be metabolized is key to rational drug design.[29] This allows chemists to modify the structure to block metabolic "hot spots," thereby improving metabolic stability and half-life.[30]
Caption: Conceptual workflow for Site of Metabolism (SOM) prediction.
| Parameter | Prediction | Rationale & Implication |
| CYP Substrate | CYP3A4, CYP2D6 (Probable) | Based on structural similarity to known substrates, the compound is likely to be metabolized by major CYP isoforms. This is a common metabolic pathway. |
| CYP Inhibitor | Unlikely to be a potent inhibitor of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | The molecule lacks common structural motifs known to cause potent, mechanism-based inhibition of CYP enzymes. Low inhibition potential reduces the risk of DDIs with co-administered drugs. |
| Site of Metabolism (SOM) | 1. Aromatic methyl group (Oxidation to alcohol/acid) 2. Methylene bridge (-O-CH2-) (O-dealkylation) | Reactivity models predict that the benzylic methyl group is the most probable site of initial oxidation due to the stability of the resulting radical intermediate. The adjacent methylene bridge is a secondary, but also probable, site of metabolism. |
Interpretation: The compound is expected to be cleared via CYP-mediated metabolism. The low predicted risk of CYP inhibition is favorable. The identification of the aromatic methyl group as the primary metabolic hot spot provides a clear strategy for medicinal chemists: modification at this position (e.g., replacement with a halogen) could be explored to enhance metabolic stability if required.
Excretion Pathway
Excretion is the final removal of the drug and its metabolites from the body. The primary routes are renal (via the kidneys into urine) and hepatic (via the liver into bile/feces).[31]
| Parameter | Prediction | Rationale & Implication |
| Primary Excretion Route | Renal Clearance (of metabolites) | As a relatively small, polar molecule (after metabolism), the metabolites of the parent compound are likely to be efficiently cleared by the kidneys.[32][33] In silico models for renal clearance often consider factors like size and polarity.[34] |
| Total Clearance | Low to Moderate | Given its susceptibility to metabolism and the likely efficiency of renal clearance for its metabolites, the overall clearance is predicted to be in the low-to-moderate range, suggesting a reasonable half-life. |
Interpretation: The predicted excretion pathway is typical for a small molecule drug. The parent compound is metabolized, and the more polar metabolites are then cleared renally. This profile does not raise any immediate concerns for excretion-related liabilities.
Synthesis and Strategic Outlook
This in silico assessment provides a holistic, albeit predictive, view of the ADME profile for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine. It is crucial to recognize that these computational models are designed to guide, not replace, experimental work.[35][36]
Consolidated ADME Profile
| ADME Property | Prediction Summary | Confidence | Implication for Drug Development |
| Absorption | High intestinal absorption, not a P-gp substrate. | High | Positive. Excellent potential for oral bioavailability. |
| Distribution | Moderate plasma protein binding, BBB penetrant. | High | Conditional. Suitable for CNS targets. Potential for CNS side effects if targeting the periphery. |
| Metabolism | Metabolized by CYPs, low risk of inhibition. Methyl group is a likely SOM. | Medium | Manageable. A clear metabolic pathway is predicted. Stability can likely be optimized if needed. |
| Excretion | Metabolites likely cleared renally. | Medium | Positive. No excretion liabilities identified. |
Recommended Next Steps: A Self-Validating Protocol
The trustworthiness of this in silico profile must be confirmed experimentally. The following step-by-step protocols are recommended for initial in vitro validation.
Protocol 1: Caco-2 Permeability and Efflux Assay
-
Objective: To experimentally confirm the predicted high permeability and lack of P-gp efflux.
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent, differentiated monolayer.
-
Prepare dosing solutions of the test compound in transport buffer.
-
Perform a bidirectional transport experiment:
-
A-to-B: Add compound to the apical (A) side and sample from the basolateral (B) side over 2 hours.
-
B-to-A: Add compound to the basolateral (B) side and sample from the apical (A) side over 2 hours.
-
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) .
-
-
Validation Criteria:
-
An ER of < 2 confirms the in silico prediction that the compound is not a P-gp substrate.
-
A Papp(A-B) > 10 x 10⁻⁶ cm/s would confirm high permeability.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic metabolic stability and validate the predicted metabolic pathway.
-
Methodology:
-
Prepare an incubation mixture containing HLM, the test compound, and a buffer.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Validation Criteria:
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). A long half-life (>30 min) indicates good metabolic stability.
-
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